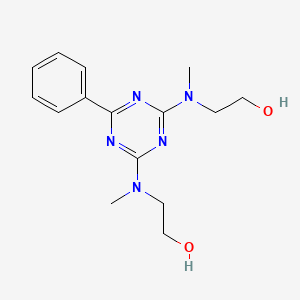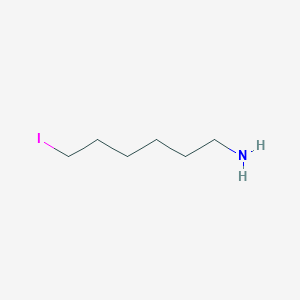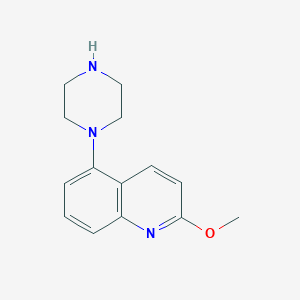
2-Methoxy-5-(piperazin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(piperazin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a methoxy group at the 2-position and a piperazine moiety at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(piperazin-1-yl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 2-position of the quinoline ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution, where the 5-position of the quinoline ring is activated by a leaving group (e.g., a halide) and then reacted with piperazine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-(piperazin-1-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The methoxy and piperazine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Aplicaciones Científicas De Investigación
2-Methoxy-5-(piperazin-1-yl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-(piperazin-1-yl)quinoline involves its interaction with bacterial enzymes and DNA. The compound inhibits the synthesis of nucleic acids and proteins in bacteria, leading to cell death. It targets specific enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyquinoline: Lacks the piperazine moiety, making it less effective as an antibacterial agent.
5-(Piperazin-1-yl)quinoline: Lacks the methoxy group, which may affect its solubility and bioavailability.
Quinoline: The parent compound, which lacks both the methoxy and piperazine groups.
Uniqueness
2-Methoxy-5-(piperazin-1-yl)quinoline is unique due to the presence of both the methoxy and piperazine groups, which enhance its biological activity and pharmacokinetic properties. These modifications improve its ability to interact with bacterial targets and increase its potential as a therapeutic agent .
Propiedades
Número CAS |
846038-46-8 |
|---|---|
Fórmula molecular |
C14H17N3O |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
2-methoxy-5-piperazin-1-ylquinoline |
InChI |
InChI=1S/C14H17N3O/c1-18-14-6-5-11-12(16-14)3-2-4-13(11)17-9-7-15-8-10-17/h2-6,15H,7-10H2,1H3 |
Clave InChI |
WIYFVNMSMZGEDW-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(C=C1)C(=CC=C2)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


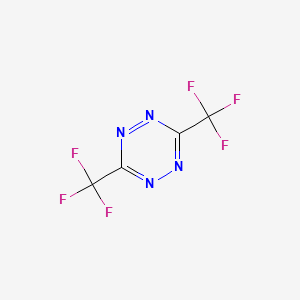
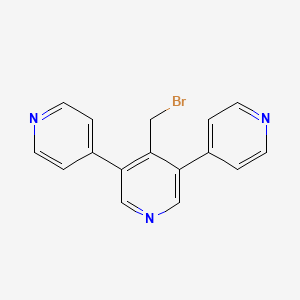
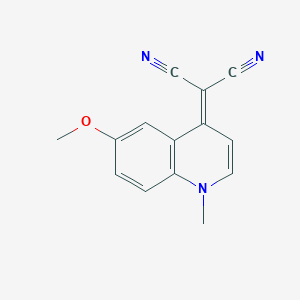
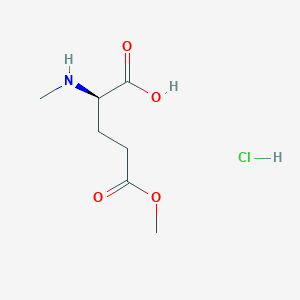
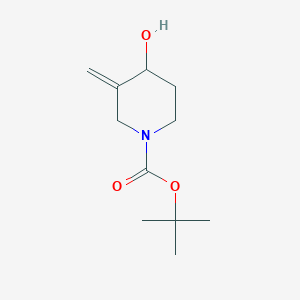

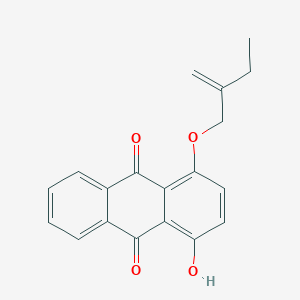
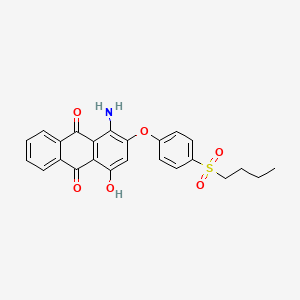
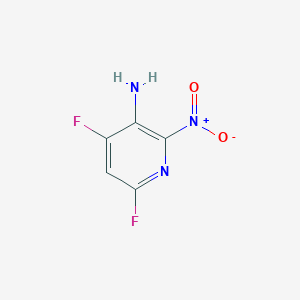
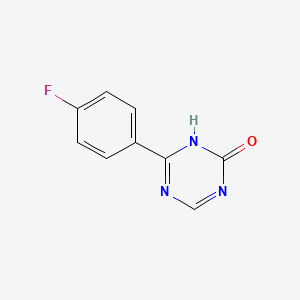
![Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester](/img/structure/B13136213.png)
![[3,4'-Bipyridin]-5-amine, N-(2-pyrrolidinylmethyl)-](/img/structure/B13136218.png)
